tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate
Overview
Description
tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate is an organic compound with the molecular formula C15H21NO5S and a molecular weight of 327.40 g/mol . It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a tert-butyl ester and a tosyloxy group. This compound is primarily used as a building block in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of azetidine with tert-butyl chloroformate to form tert-butyl azetidine-1-carboxylate. This intermediate is then reacted with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as triethylamine to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The tosyloxy group can be displaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted azetidines.
Reduction: The compound can be reduced to form tert-butyl 3-hydroxyazetidine-1-carboxylate using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: Acidic or basic hydrolysis can cleave the ester bond, yielding the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Typically performed in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Conducted in anhydrous conditions using solvents such as diethyl ether or tetrahydrofuran (THF).
Hydrolysis: Carried out in aqueous acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) solutions.
Major Products Formed
Nucleophilic substitution: Substituted azetidines.
Reduction: tert-Butyl 3-hydroxyazetidine-1-carboxylate.
Hydrolysis: Corresponding carboxylic acid and alcohol.
Scientific Research Applications
tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate is utilized in various scientific research applications, including:
Organic synthesis: As a building block for the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Medicinal chemistry: Used in the development of potential drug candidates due to its ability to introduce azetidine moieties into bioactive compounds.
Material science: Employed in the synthesis of novel polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate primarily involves its reactivity as a tosylate ester. The tosyloxy group is a good leaving group, making the compound susceptible to nucleophilic attack. This reactivity is leveraged in various synthetic transformations to introduce azetidine rings into target molecules. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-(methylsulfonyl)azetidine-1-carboxylate: Similar structure with a methylsulfonyl group instead of a tosyloxy group.
tert-Butyl 3-hydroxyazetidine-1-carboxylate: The hydroxy derivative of tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate.
Methyl 1-Boc-azetidine-3-carboxylate: A related compound with a Boc-protected azetidine ring.
Uniqueness
This compound is unique due to the presence of the tosyloxy group, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of various azetidine-containing compounds, providing versatility in organic synthesis .
Properties
IUPAC Name |
tert-butyl 3-(4-methylphenyl)sulfonyloxyazetidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5S/c1-11-5-7-13(8-6-11)22(18,19)21-12-9-16(10-12)14(17)20-15(2,3)4/h5-8,12H,9-10H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIOKPEBUTRGTEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CN(C2)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70722343 | |
Record name | tert-Butyl 3-[(4-methylbenzene-1-sulfonyl)oxy]azetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70722343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
605655-08-1 | |
Record name | tert-Butyl 3-[(4-methylbenzene-1-sulfonyl)oxy]azetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70722343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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